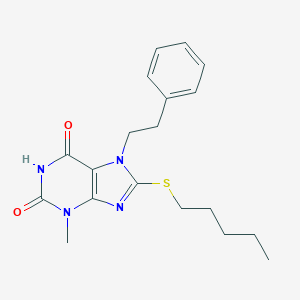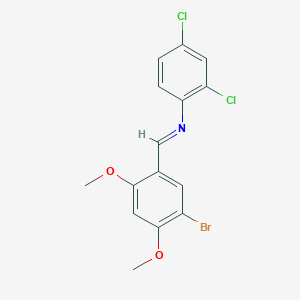
3-methyl-8-(pentylsulfanyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-8-(pentylsulfanyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, commonly known as MRS2500, is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by ATP and ADP. MRS2500 has been extensively studied for its potential therapeutic use in various diseases, including thrombosis, stroke, and cancer.
作用機序
MRS2500 selectively antagonizes the P2Y1 receptor, which is activated by ATP and ADP. By blocking the P2Y1 receptor, MRS2500 inhibits platelet aggregation, reduces thrombus formation, and improves neurological function in stroke.
Biochemical and Physiological Effects:
MRS2500 has been shown to have several biochemical and physiological effects. In platelets, MRS2500 inhibits the activation of the P2Y1 receptor, which reduces platelet aggregation and thrombus formation. In stroke, MRS2500 reduces infarct size and improves neurological function by blocking the P2Y1 receptor. In cancer, MRS2500 inhibits tumor growth and metastasis by blocking the P2Y1 receptor.
実験室実験の利点と制限
The advantages of using MRS2500 in lab experiments include its selectivity for the P2Y1 receptor, its ability to inhibit platelet aggregation and thrombus formation, and its potential therapeutic use in various diseases. The limitations of using MRS2500 in lab experiments include its cost, its potential toxicity, and the need for further research to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of MRS2500. One direction is to further investigate its potential therapeutic use in diseases such as thrombosis, stroke, and cancer. Another direction is to develop more selective P2Y1 receptor antagonists with improved safety and efficacy profiles. Additionally, the use of MRS2500 in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
合成法
The synthesis of MRS2500 involves several steps. The starting material is 3,7-dihydro-1H-purine-2,6-dione, which is reacted with pentylsulfanyl chloride to form 3,7-dihydro-1H-purine-2,6-dione-8-(pentylsulfanyl). This intermediate is then reacted with 2-phenylethyl bromide to form 3-methyl-8-(pentylsulfanyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione.
科学的研究の応用
MRS2500 has been studied for its potential therapeutic use in various diseases. In thrombosis, MRS2500 has been shown to inhibit platelet aggregation and reduce thrombus formation. In stroke, MRS2500 has been shown to reduce infarct size and improve neurological function. In cancer, MRS2500 has been shown to inhibit tumor growth and metastasis.
特性
IUPAC Name |
3-methyl-8-pentylsulfanyl-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-3-4-8-13-26-19-20-16-15(17(24)21-18(25)22(16)2)23(19)12-11-14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,11-13H2,1-2H3,(H,21,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKANBYPDWPUUJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-adamantyl)-3-[(2-iodobenzoyl)hydrazono]butanamide](/img/structure/B406104.png)

![N-[4-({2-chloro-5-nitrobenzylidene}amino)phenyl]-N-methylacetamide](/img/structure/B406109.png)
![2-bromo-N-[(4-methoxy-1-naphthyl)methylene]-4-nitroaniline](/img/structure/B406110.png)
![5-[2-(3-bromo-4-methylphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B406113.png)
![5-[(2,6-Dichloro-4-nitro-phenyl)-hydrazono]-pyrimidine-2,4,6-trione](/img/structure/B406115.png)
![2-{[(4-Bromo-3-chlorophenyl)imino]methyl}-5-(diethylamino)phenol](/img/structure/B406116.png)
![5-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B406117.png)

![N,N'-bis[(E)-(2,3-dichlorophenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B406119.png)
![3-{[(3-Iodo-4-methylphenyl)imino]methyl}-1,2-benzenediol](/img/structure/B406120.png)
![N-[2-(benzyloxy)benzylidene]-N-[4-(diethylamino)phenyl]amine](/img/structure/B406123.png)
![3-[(5-Bromo-2,4-dimethoxybenzylidene)amino]benzamide](/img/structure/B406125.png)
